![molecular formula C8H8BrNO2 B12843909 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol is an organic compound characterized by the presence of a bromomethyl group and a hydroxycarbonimidoyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol typically involves the bromination of a suitable precursor, such as a phenol derivative. One common method is the electrophilic halogenation of phenol with bromine, which introduces the bromomethyl group into the aromatic ring . The reaction conditions often include the use of solvents like dichloromethane or acetic acid to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process usually includes nitration, reduction, and bromination steps to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxycarbonimidoyl group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols or other aromatic compounds.
Scientific Research Applications
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol involves its interaction with molecular targets through various pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxycarbonimidoyl group may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: Similar in structure but lacks the hydroxycarbonimidoyl group.
2-Hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group instead of a bromomethyl group.
2-Bromo-4-nitrophenol: Contains both bromine and nitro groups on the phenol ring.
Uniqueness
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol is unique due to the presence of both bromomethyl and hydroxycarbonimidoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol |
InChI |
InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7- |
InChI Key |
UTIQUWWEABFDEC-YFHOEESVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N\O)/CBr)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)
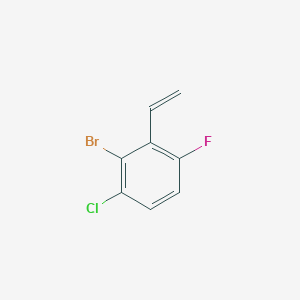
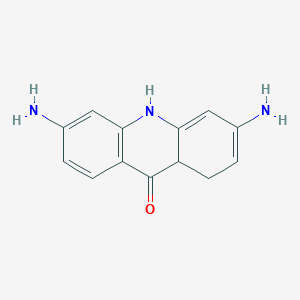



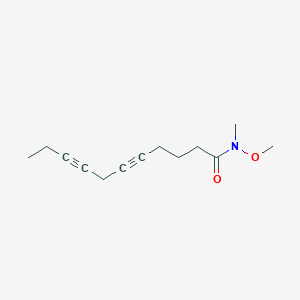
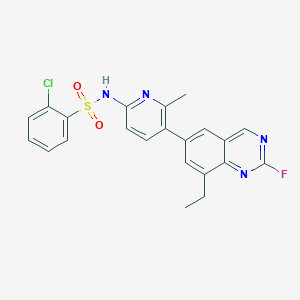
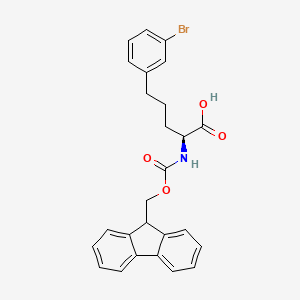
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
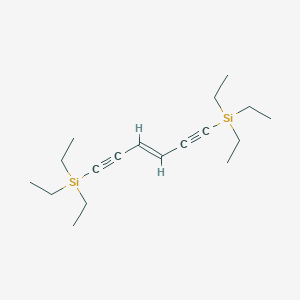
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
